Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate
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Overview
Description
Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate is a chemical compound with the molecular formula C10H8N2O3. It belongs to the class of imidazo[1,5-a]pyridine derivatives, which are known for their unique chemical structure and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst to form the imidazo[1,5-a]pyridine core. Subsequent formylation and esterification steps yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 1-carboxyimidazo[1,5-a]pyridine-6-carboxylate.
Reduction: Methyl 1-hydroxymethylimidazo[1,5-a]pyridine-6-carboxylate.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential as an anti-cancer agent and in drug discovery.
Industry: Utilized in the development of optoelectronic devices and sensors
Mechanism of Action
The mechanism of action of Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to changes in their function. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate
- Methyl imidazo[1,2-a]pyridine-5-carboxylate
- Methyl 6-bromo-1H-imidazo[1,2-a]pyridine-8-carboxylate
Uniqueness
Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate is unique due to its specific imidazo[1,5-a]pyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including materials science and pharmaceuticals .
Biological Activity
Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and recent research findings.
Chemical Structure
The molecular formula of this compound is C10H8N2O3 with a molecular weight of approximately 204.18 g/mol. Its structure features a fused imidazole and pyridine ring system with a formyl and carboxylate substituent, which contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of imidazo[1,5-a]pyridine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A derivative with a similar scaffold demonstrated IC50 values in the low micromolar range against human breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antibacterial and Antifungal Properties
This compound exhibits notable antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis has been suggested as a potential mechanism.
- Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines in macrophages.
- Research Findings : A study reported a significant reduction in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages treated with this compound .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Variations in substituents on the imidazole or pyridine rings can enhance or diminish its pharmacological effects.
- Key Findings :
Recent Advances in Research
Recent literature highlights ongoing research into the synthesis and optimization of imidazo[1,5-a]pyridine derivatives. Transition-metal-catalyzed reactions have been employed to create more potent analogs with improved biological profiles .
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-9-8(5-13)11-6-12(9)4-7/h2-6H,1H3 |
InChI Key |
OSQZTBGJXGFQJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=NC(=C2C=C1)C=O |
Origin of Product |
United States |
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